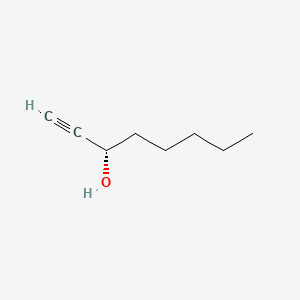

(S)-1-Octyn-3-ol

Vue d'ensemble

Description

(S)-1-Octyn-3-ol is an organic compound that belongs to the family of alkynes and alcohols. It is characterized by the presence of a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom. This compound is known for its chiral nature, meaning it has a specific spatial arrangement that distinguishes it from its mirror image. The (S)-enantiomer is one of the two possible enantiomers of 1-Octyn-3-ol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-1-Octyn-3-ol can be synthesized through various methods. One common approach involves the use of propargyl alcohol and a suitable chiral catalyst to induce the formation of the (S)-enantiomer. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of propargyl alcohol in the presence of a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-Octyn-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed:

Oxidation: Formation of 1-Octyn-3-one.

Reduction: Formation of (S)-1-Octen-3-ol or (S)-1-Octanol.

Substitution: Formation of various substituted alkynes depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-1-Octyn-3-ol is a chiral alcohol with diverse applications in organic synthesis, particularly in the synthesis of prostaglandins and as a building block for various compounds . It is also relevant in the study of insect behavior and possesses potential neuroprotective properties .

Scientific Research Applications

This compound as an Intermediate in Prostaglandin Synthesis

this compound serves as a crucial intermediate in the synthesis of prostaglandins, which are hormone-like lipid compounds with various physiological effects .

This compound in the Synthesis of (R)-3-aminooctanoic acid

this compound is utilized in the synthesis of (R)-3-aminooctanoic acid, a non-proteinogenic amino acid . A practical method converts commercially available this compound into protected propargylic amine with complete conversion .

This compound and Insect Behavior

Studies have explored the effects of this compound on insect behavior, particularly in mosquitoes and sandflies .

- Mosquitoes: Research indicates that mosquitoes respond differently to the enantiomers of 1-octen-3-ol. Electrophysiological studies have demonstrated higher sensitivity to the (R)- form over the (S)-form in Aedes and Culex mosquitoes . At higher doses, both (R)- and (S)-1-octen-3-ol were found to be repellent .

- Sandflies: Field trials in Kenya showed that Phlebotomus martini, the vector of visceral leishmaniasis, exhibited a dose-dependent response to octenol, with captures being generally higher with the R-form than the S-form .

Data Table: Biological Activities of Terpenoids

Certain plant-derived terpenoids have demonstrated bioactivity that may be relevant to the study and application of this compound.

| Terpenoid | Assay | Reported Activities | Ref. |

|---|---|---|---|

| Asiatic acid | Neuronally differentiated PC12 cells | Protection against Aβ25-35-induced apoptosis and tau hyperphosphorylation by regulating PI3K/Akt/GSK-3β signaling. | 125 |

| Catalpol | Streptozotocin-induced hyperglycemic mice | Antioxidant and neuroprotective effects on mouse models of depression, improving their depressive behavior by upregulating the PI3K/Akt/Nrf2/HO-1 signaling pathway. | 127 |

| Bilobalide | Rat model of middle cerebral artery occlusion | Supported neuronal cell survival in patients suffering from ischemic stroke | 133 |

These terpenoids modulate key signaling pathways, such as PI3K/Akt, which are crucial in neuroprotection and inflammation, suggesting potential avenues for this compound research .

Case Study: Enantioselective Resolution of 1-octen-3-ol

Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol has been achieved using lipase, yielding both (S)- and (R)-enantiomers with high enantiomeric excess .

- Method: The racemic mixture of 1-octen-3-ol was subjected to enzymatic resolution, and the reaction was monitored using gas chromatography .

- Results: Maximum resolution of the two enantiomeric isomers occurred at 60 hours, resulting in a mixture of 45% acetate and 55% alcohol, along with vinyl acetate and lipase .

Additional Notes

Mécanisme D'action

The mechanism of action of (S)-1-Octyn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

1-Octyn-3-ol: The racemic mixture of the compound.

®-1-Octyn-3-ol: The enantiomeric counterpart of (S)-1-Octyn-3-ol.

1-Octen-3-ol: A related compound with a double bond instead of a triple bond.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic mixture or other enantiomer. Its triple bond also provides distinct reactivity compared to similar compounds with double bonds.

Activité Biologique

(S)-1-Octyn-3-ol is a compound of significant interest due to its unique biological activities, particularly in the context of insect behavior and potential applications in pest management. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound, with the molecular formula , is an alkyne alcohol that serves as a valuable building block in organic synthesis. Its structure features a triple bond between the first and second carbon atoms and a hydroxyl group on the third carbon, which contributes to its reactivity and biological properties.

Insect Behavior

Research has shown that this compound exhibits notable effects on various mosquito species, influencing their attraction and repellency. The following table summarizes key findings related to its biological activity:

The studies indicate that the enantiomers of 1-octen-3-ol have differential effects on mosquito behavior. The (R)-isomer generally elicits stronger responses compared to the (S)-isomer, which shows reduced activity even at higher concentrations. This chiral discrimination is crucial for understanding how these compounds can be utilized in pest management strategies.

The biological activity of this compound is primarily mediated through olfactory receptors in insects. Electrophysiological studies have demonstrated that specific olfactory receptor neurons respond differently to the enantiomers, with the (R)-isomer activating neurons more robustly than the (S)-isomer. For example, neuron B in the maxillary palps of Anopheles gambiae exhibited significantly higher spike rates when exposed to the (R)-isomer compared to the (S)-isomer, indicating a preference for the former in attracting mosquitoes .

Case Study 1: Repellency Assay

A recent study utilized a surface landing and feeding assay to evaluate the repellency of racemic 1-octen-3-ol and its enantiomers. Results indicated that both (R) and (S) isomers were repellent at concentrations of 1% and above, while lower concentrations did not elicit significant repellency. This finding suggests potential applications for these compounds in developing effective mosquito repellents .

Case Study 2: Behavioral Response in Y-Tube Olfactometer

In another experiment using a Y-tube olfactometer, researchers tested different concentrations of racemic 1-octen-3-ol against its enantiomers. The results revealed that mixtures containing a higher proportion of the (R)-isomer led to increased mosquito flight activity towards capture chambers, highlighting its effectiveness as an attractant compared to the (S)-isomer .

Propriétés

IUPAC Name |

(3S)-oct-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGRNZHKYVHZSN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316203 | |

| Record name | (3S)-1-Octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32556-71-1 | |

| Record name | (3S)-1-Octyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32556-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyn-3-ol, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032556711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-1-Octyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Octyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYN-3-OL, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HO63XX92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.